2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
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Overview
Description
2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to an isoindoline core, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichlorophenylamine with phthalic anhydride under acidic conditions to form the isoindoline core. This intermediate is then subjected to further reactions to introduce the carboxylic acid group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. For example, the use of palladium-catalyzed coupling reactions can be employed to efficiently introduce the dichlorophenyl group into the isoindoline structure. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to achieve high efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the dichlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted isoindoline derivatives.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
- 2-(3,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
- 2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-4-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(2,5-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid exhibits unique properties due to the specific positioning of the dichlorophenyl group and the carboxylic acid group. This unique structure can influence its reactivity, biological activity, and potential applications. For instance, the specific arrangement of substituents may enhance its binding affinity to certain biological targets, making it a more potent compound in certain therapeutic applications.
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2NO4/c16-8-2-4-11(17)12(6-8)18-13(19)9-3-1-7(15(21)22)5-10(9)14(18)20/h1-6H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPULTEWMPQHULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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